molecular formula C17H29N B13903529 Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)-

Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)-

Katalognummer: B13903529
Molekulargewicht: 247.4 g/mol
InChI-Schlüssel: CQUUZQSBPYYMRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- is a complex organic compound with the molecular formula C17H29N It is characterized by the presence of a benzenemethanamine core with three isopropyl groups attached to the benzene ring and an alpha-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenemethanamine with isopropyl halides under basic conditions to introduce the isopropyl groups. The alpha-methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaS)-
  • Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (betaR)-
  • Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (betaS)-

Uniqueness

Benzenemethanamine, alpha-methyl-2,4,6-tris(1-methylethyl)-, (alphaR)- is unique due to its specific stereochemistry and the presence of three isopropyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C17H29N

Molekulargewicht

247.4 g/mol

IUPAC-Name

1-[2,4,6-tri(propan-2-yl)phenyl]ethanamine

InChI

InChI=1S/C17H29N/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13H,18H2,1-7H3

InChI-Schlüssel

CQUUZQSBPYYMRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.